1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one
Description
IUPAC Nomenclature and Systematic Identification
The compound 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one belongs to the class of aromatic ketones, characterized by a furan ring linked to a substituted phenyl group via an ethanone bridge. Its systematic IUPAC name is derived through hierarchical substitution rules:
- The parent structure is ethanone (a two-carbon ketone).
- Substituents are prioritized based on alphabetical order and positional numbering. The furan-2-yl group (position 1) and 3-chloro-4-fluorophenyl group (position 5 on the furan ring) define the substitution pattern.
The resulting name, This compound , adheres to IUPAC guidelines for polycyclic systems. Key identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry | 671192-09-9 | |
| SMILES | C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl | |
| InChIKey | LPSKUJRYBNSNFT-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The compound adopts a planar conformation due to the aromatic furan and phenyl rings. Key geometric features include:
- Furan ring : The oxygen atom in the furan ring exhibits $$ \text{sp}^2 $$-hybridization, contributing to a near-planar structure with bond angles of ~108°.
- Ethanone bridge : The carbonyl group ($$ \text{C=O} $$) forms a 120° bond angle with adjacent carbons, consistent with $$ \text{sp}^2 $$-hybridization.
Torsional profiles :
- Rotation around the C–C bond connecting the furan and phenyl groups is restricted due to steric hindrance from the chlorine and fluorine substituents. Computational studies on analogous bifuran systems report rotational barriers of 2–4 kcal/mol.
- The 3-chloro-4-fluorophenyl group adopts a para substitution pattern, minimizing steric clashes with the furan ring.
Electronic Structure and Orbital Hybridization
The electronic configuration of this compound is governed by conjugation across the furan-phenyl-ketone system:
- Furan ring :
- Carbonyl group :
Electron density distribution :
- Chlorine ($$ \text{Cl} $$) and fluorine ($$ \text{F} $$) exert opposing inductive effects:
Comparative Analysis of Positional Isomerism in Halogen-Substituted Analogues
Positional isomerism significantly impacts physicochemical properties. A comparison with structural analogues reveals:
| Property | 1-[5-(3-Cl-4-F-phenyl)-2-furyl]ethan-1-one | 1-[5-(2-Cl-4-F-phenyl)-2-furyl]ethan-1-one |
|---|---|---|
| Dipole moment | 3.2 D | 2.8 D |
| LogP | 2.9 | 3.1 |
| Melting point | 148–150°C | 142–144°C |
Key observations :
- 3-Chloro vs. 2-chloro substitution :
Properties
IUPAC Name |
1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c1-7(15)11-4-5-12(16-11)8-2-3-10(14)9(13)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBPCIDPUAANCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384481 | |
| Record name | 1-[5-(3-chloro-4-fluorophenyl)-2-furyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671192-09-9 | |
| Record name | Ethanone, 1-[5-(3-chloro-4-fluorophenyl)-2-furanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671192-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(3-chloro-4-fluorophenyl)-2-furyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and furan-2-carbaldehyde.
Synthetic Route: A common synthetic route involves the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the target compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Industrial Applications: In industry, it is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-[5-(2,4,6-Trichlorophenyl)-2-furyl]ethan-1-one (): Substituents: 2,4,6-Trichlorophenyl group on the furan ring. Impact: The electron-withdrawing trichlorophenyl group increases molecular weight (vs. Application: Likely used in materials science due to enhanced steric bulk and halogen bonding capabilities .
- 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one (): Substituents: Chloro and fluoro groups at the 2- and 4-positions of the phenyl ring, attached to a furan-3-yl group. Key Difference: The chloro and fluoro groups are adjacent (positions 2 and 4), unlike the target compound’s 3- and 4-positions.
- (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one (): Structure: Features an α,β-unsaturated ketone (prop-2-en-1-one) bridge between the furyl and 4-fluorophenyl groups. Impact: The conjugated system enhances UV absorption and may increase reactivity in Michael addition reactions. This contrasts with the saturated ethanone in the target compound, which lacks such conjugation .
Physicochemical Properties
*Calculated based on formula C₁₂H₈ClFO₂.
Biological Activity
1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one, a synthetic organic compound, has gained attention in medicinal chemistry for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a furan ring and a chloro-fluorophenyl moiety, which contribute to its unique biological properties. The molecular formula is and it is classified under various chemical identifiers, including CAS number 671192-09-9.
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound. These methods typically involve the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity and yield.
Biological Activities
Research indicates that this compound exhibits significant biological activities , which include:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated cytotoxic effects with IC50 values comparable to other known anticancer agents. Specific studies have reported its effectiveness against triple-negative breast cancer cell lines, with IC50 values ranging from 6.59 to 12.51 μM .
- Antibacterial and Antifungal Properties : Preliminary evaluations suggest that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential efficacy in treating bacterial infections .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may play a role in its anticancer and antimicrobial activities. This dual action enhances its attractiveness as a lead compound for drug development .
Case Study 1: Anticancer Evaluation
In a study focusing on the cytotoxic effects of various chalcone derivatives, this compound was included in the evaluation against MDA-MB-231 and 4T1 cell lines. The results indicated that it exhibited significant antiproliferative activity, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The results showed effective inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Comparative Analysis
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-1-[4-(2-furyl)phenyl]ethanone | Contains a bromine atom and a furan ring | Known for its role as an intermediate in synthesis |
| 5-(3-Chloro-4-fluorophenyl)-2-furylmethanol | Hydroxymethyl derivative of the furan compound | Exhibits different biological activity profiles |
| (Z)-1-(5-(3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanone | Contains thiadiazole ring along with phenolic structures | Exhibits distinct stereochemistry affecting reactivity |
Q & A
Q. What are the common synthetic routes for preparing 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a halogenated furan derivative with a substituted phenylboronic acid via Suzuki-Miyaura cross-coupling, followed by acetylation. For example, describes a similar protocol using triazole intermediates, where reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) significantly impact yields. Optimization may include:
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
Methodological Answer:
Q. What safety considerations are critical when handling this compound in laboratory settings?
Methodological Answer:
- GHS Classification : Based on analogs (), the compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation).
- Handling Protocols :
- Emergency Measures : In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?
Methodological Answer:
Q. How does the electronic nature of the 3-chloro-4-fluorophenyl substituent influence the reactivity of the furyl ring in further functionalization reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The -Cl and -F groups reduce electron density on the phenyl ring, directing electrophilic substitution to the furyl oxygen’s para position.
- Experimental Validation :
Q. What methodologies are recommended for assessing the biological activity of this compound, particularly in antimicrobial assays?
Methodological Answer:
- Antibacterial Testing :
- Antifungal Assays :
Q. What strategies can reconcile contradictory data between computational modeling (e.g., NMR chemical shifts) and experimental results for this compound?
Methodological Answer:
- DFT-NMR Correlation :
- Optimize geometry at the B3LYP/6-311++G(d,p) level and calculate chemical shifts with GIAO approximation.
- Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
- Experimental Adjustments :
Q. How can researchers leverage the furyl-ketone moiety in this compound for designing hybrid pharmacophores?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
